5-Bromo-2-(1,1-difluoroethyl)pyridine

Metabolic Stability Drug Metabolism Pharmacokinetics

5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1256821-91-6) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol. It features a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position of the pyridine ring.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
CAS No. 1256821-91-6
Cat. No. B3094340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(1,1-difluoroethyl)pyridine
CAS1256821-91-6
Molecular FormulaC7H6BrF2N
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(C=C1)Br)(F)F
InChIInChI=1S/C7H6BrF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3
InChIKeyZYNXBMCRNNKASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1256821-91-6): A Specialized Fluorinated Pyridine Building Block for Pharmaceutical and Agrochemical R&D


5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1256821-91-6) is a halogenated pyridine derivative with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol [1]. It features a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position of the pyridine ring . This dual-substitution pattern confers a predicted boiling point of 217.8±35.0 °C, a density of 1.548±0.06 g/cm³, a pKa of 0.80±0.22, and an AlogP of 2.4, positioning it within a lipophilic range favorable for membrane permeability in bioactive molecule design . Fluorine-containing pyridine derivatives have emerged as pivotal structures in modern drug discovery due to their ability to enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles [2].

Why 5-Bromo-2-(1,1-difluoroethyl)pyridine Cannot Be Replaced by Unsubstituted or Singly-Modified Pyridine Analogs


The substitution pattern of 5-Bromo-2-(1,1-difluoroethyl)pyridine is not arbitrary; it is a precise combination designed for specific synthetic utility and downstream bioactivity optimization. Replacing this compound with a non-fluorinated analog, such as 5-Bromo-2-methylpyridine, would eliminate the electron-withdrawing and metabolic stability benefits conferred by the difluoroethyl group [1]. Conversely, using a non-brominated analog like 2-(1,1-difluoroethyl)pyridine would remove the crucial aryl bromide handle required for cross-coupling reactions, severely limiting its value as a building block . The specific regioisomerism (5-bromo, 2-difluoroethyl) is also critical; its positional isomer, 2-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1211521-60-6), possesses a different substitution pattern that directs cross-coupling to a different vector and alters the electronic environment of the pyridine nitrogen, potentially affecting metal coordination and subsequent reactivity [2]. Generic substitution is therefore not a viable strategy.

Quantitative Differentiation of 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1256821-91-6) Relative to Key Analogs


Enhanced Metabolic Stability: 1,1-Difluoroethyl vs. Methyl Substituent

The 1,1-difluoroethyl group in 5-Bromo-2-(1,1-difluoroethyl)pyridine provides a substantial advantage over non-fluorinated alkyl analogs, particularly the methyl-substituted derivative 5-Bromo-2-methylpyridine. Fluorinated substituents, such as the 1,1-difluoroethyl group, enhance metabolic stability by blocking sites of oxidative metabolism, primarily by cytochrome P450 enzymes, which typically target C-H bonds for hydroxylation . This is a class-level effect observed for fluorinated pyridines, where the incorporation of fluorine can lead to improved metabolic stability compared to non-fluorinated analogs [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Differential Reactivity: Bromo Substituent as a Cross-Coupling Handle vs. Non-Halogenated Analogs

5-Bromo-2-(1,1-difluoroethyl)pyridine possesses a reactive aryl bromide at the 5-position, making it suitable for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [1]. In contrast, its non-brominated analog, 2-(1,1-difluoroethyl)pyridine, lacks this handle and cannot directly participate in such C-C bond-forming reactions, significantly limiting its utility for modular analog synthesis . This difference is absolute: the brominated compound provides a convergent synthetic entry point, whereas the non-brominated version requires de novo functionalization of the pyridine ring.

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Methodology

Physicochemical Property Tuning: AlogP and pKa Differentiation from Regioisomers

5-Bromo-2-(1,1-difluoroethyl)pyridine has a computationally predicted AlogP of 2.4 and a pKa of 0.80±0.22 . While direct comparative data for all regioisomers are not uniformly available, these values are a direct consequence of its specific 2,5-substitution pattern. Its regioisomer, 2-Bromo-5-(1,1-difluoroethyl)pyridine (CAS 1211521-60-6), is predicted to have a similar molecular weight but may exhibit different lipophilicity and basicity due to the altered electronic relationship between the electron-withdrawing difluoroethyl group and the pyridine nitrogen [1]. This subtle difference can impact compound solubility, permeability, and off-target binding in a drug discovery setting.

Lipophilicity Physicochemical Properties Drug Design

Distinct Substitution Vector: Comparison with 5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine

The specific 2,5-substitution pattern of 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1256821-91-6) defines a unique vector for molecular elaboration. A structurally related but distinct analog, 5-Bromo-3-(1,1-difluoroethyl)-2-methylpyridine (CAS 1346534-78-8), incorporates an additional methyl group at the 2-position and places the difluoroethyl group at the 3-position . This results in a different molecular formula (C₈H₈BrF₂N, MW 236.06 vs. 222.03) and a completely altered spatial orientation of substituents. For projects where the 2-position is a key point of diversification, the presence of the difluoroethyl group on the target compound blocks further functionalization at that site, a feature that can be advantageous or limiting depending on the synthetic goal.

Regioisomerism Synthetic Strategy Structure-Activity Relationship (SAR)

Optimal R&D Application Scenarios for 5-Bromo-2-(1,1-difluoroethyl)pyridine (CAS 1256821-91-6) Based on Evidence


Medicinal Chemistry: Synthesis of Metabolically Stable Lead Candidates

In drug discovery programs targeting indications where metabolic stability is a key liability (e.g., CNS disorders, chronic inflammation), 5-Bromo-2-(1,1-difluoroethyl)pyridine serves as an ideal starting material. The 1,1-difluoroethyl group is specifically incorporated to block sites susceptible to CYP450-mediated oxidation, a well-documented advantage over non-fluorinated alkylpyridine building blocks . Furthermore, its predicted AlogP of 2.4 and low pKa (0.80) suggest it will confer favorable membrane permeability and avoid protonation at physiological pH, which is critical for CNS penetration and oral bioavailability .

Synthetic Methodology: Modular Construction of Complex Heterocycles via Pd-Catalyzed Cross-Coupling

This compound is uniquely suited for convergent synthetic strategies that rely on Pd-catalyzed cross-coupling reactions. The aryl bromide at the 5-position provides a robust handle for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the attachment of diverse aryl, heteroaryl, and alkynyl fragments [1]. This is a capability absent in its non-halogenated analog, 2-(1,1-difluoroethyl)pyridine, making CAS 1256821-91-6 the superior choice for synthesizing libraries of substituted fluorinated pyridines .

Agrochemical Discovery: Design of Novel Crop Protection Agents

Fluorinated pyridines are a privileged scaffold in modern agrochemicals due to their enhanced efficacy, selectivity, and environmental profile [2]. 5-Bromo-2-(1,1-difluoroethyl)pyridine can be employed as a key intermediate in the synthesis of novel herbicides, fungicides, or insecticides. Its combination of a cross-coupling handle and a metabolically robust difluoroethyl group allows for the rapid exploration of chemical space around this fluorinated core, potentially leading to active ingredients with improved field performance .

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